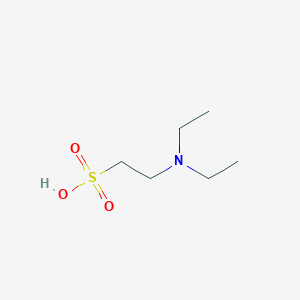

Ethanesulfonic acid, 2-(diethylamino)-

Description

Ethanesulfonic acid, 2-(diethylamino)- (CAS: Not explicitly provided; synonyms include N,N-diethylamino ethanesulfonic acid or VR-SA), is an organosulfonic acid derivative characterized by a sulfonic acid group attached to an ethane backbone substituted with a diethylamino moiety. Its molecular formula is C₆H₁₅NO₃S, with a molecular weight of 181.25 g/mol (calculated based on structural analogs).

Properties

IUPAC Name |

2-(diethylamino)ethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S/c1-3-7(4-2)5-6-11(8,9)10/h3-6H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXSOQOJISAETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436311 | |

| Record name | Ethanesulfonic acid, 2-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15904-54-8 | |

| Record name | Ethanesulfonic acid, 2-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-(diethylamino)- typically involves the reaction of ethanesulfonic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H5SO3H + (C2H5)2NH → C6H15NO3S + H2O

In this reaction, ethanesulfonic acid reacts with diethylamine to form ethanesulfonic acid, 2-(diethylamino)- and water as a byproduct. The reaction is usually conducted in an aqueous medium at a controlled temperature to optimize the yield.

Industrial Production Methods

Industrial production of ethanesulfonic acid, 2-(diethylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and concentration, are carefully monitored and controlled to achieve maximum efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-(diethylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

Substitution: The compound can participate in substitution reactions where the diethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted ethanesulfonic acid derivatives.

Scientific Research Applications

Ethanesulfonic acid, 2-(diethylamino)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a buffer in biological experiments.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-(diethylamino)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. It can also interact with enzymes and proteins, influencing their activity and function. The specific molecular targets and pathways depend on the context of its application, such as in biochemical assays or therapeutic formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(diethylamino)ethanesulfonic acid with structurally and functionally related ethanesulfonic acid derivatives:

Key Structural and Functional Differences:

Amino Substituents: Diethylamino (target compound) and diisopropylamino (VX-SA) substituents impart bulkier hydrophobic groups compared to dimethylamino or morpholino derivatives. This affects solubility and interaction with biological membranes.

Applications: MES and ACES are primarily used as buffering agents in biochemical assays due to their near-neutral pKa values. 2-(Diethylamino)ethanesulfonic acid and VX-SA are specialized in detoxifying organophosphorus agents, forming non-toxic sulfonic acid derivatives.

Market and Availability: 2-(N-Cyclohexylamino)ethanesulfonic acid has a well-established global market, with manufacturers in Europe, Asia, and North America. 2-(Diethylamino)ethanesulfonic acid is less commercially prevalent, likely due to its niche role in defense-related applications.

Research Findings and Toxicological Insights

- Antimicrobial Activity: Schiff base derivatives of ethanesulfonic acids (e.g., sodium 2-{[1-(5-bromo-2-hydroxyphenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonic acid) demonstrate significant antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae (MIC values: 0.125–0.320 mg/mL).

- Nerve Agent Degradation: 2-(Diethylamino)ethanesulfonic acid (VR-SA) is a key metabolite in the hydrolysis of VR, reducing neurotoxicity by disrupting phosphonothioate bonds.

- Toxicity: Limited data exist for the target compound, but analogs like 2-(cyclohexylamino)ethanesulfonic acid show low acute toxicity (LD₅₀ > 2000 mg/kg in rats).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.